2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a synthetic organic compound that features a unique combination of indole and triazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Synthesis of the Triazolopyridine Moiety: The triazolopyridine ring is synthesized via a cyclization reaction involving a pyridine derivative and a triazole precursor under acidic or basic conditions.
Coupling Reaction: The brominated indole and the triazolopyridine are coupled using a suitable linker, such as acetamide, under conditions that promote amide bond formation, typically involving coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at various positions, particularly the triazolopyridine ring, using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane.
Reduction: NaBH4 in ethanol or methanol.
Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced triazolopyridine derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound can be used as a probe to study the interactions of indole and triazolopyridine derivatives with biological macromolecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of new pharmacophores.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and supramolecular assemblies, due to its ability to form stable complexes with metals and other organic molecules.
Mechanism of Action
The mechanism by which 2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The indole and triazolopyridine moieties can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
- 2-(6-fluoro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Uniqueness
Compared to its analogs, 2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide may exhibit unique reactivity and binding properties due to the presence of the bromine atom, which can participate in halogen bonding and influence the electronic properties of the molecule. This can result in different biological activities and chemical reactivities compared to its chloro and fluoro counterparts.
Properties
Molecular Formula |
C17H14BrN5O |
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Molecular Weight |
384.2 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C17H14BrN5O/c18-13-5-4-12-6-8-22(14(12)9-13)11-17(24)19-10-16-21-20-15-3-1-2-7-23(15)16/h1-9H,10-11H2,(H,19,24) |
InChI Key |
GFLRHRDZKCGMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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